molecular formula C11H9NOS B1601943 2-P-Tolyl-thiazole-4-carbaldehyde CAS No. 55327-29-2

2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1601943
CAS No.: 55327-29-2
M. Wt: 203.26 g/mol
InChI Key: HQQLUNVPMPSCIT-UHFFFAOYSA-N
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Description

2-P-Tolyl-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol . It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a p-tolyl group and an aldehyde functional group at the 4-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-P-Tolyl-thiazole-4-carbaldehyde typically involves the reaction of p-tolylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole derivative. Common reagents used in this synthesis include p-tolylthiourea, α-haloketones, and oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 2-P-Tolyl-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products:

    Oxidation: 2-P-Tolyl-thiazole-4-carboxylic acid.

    Reduction: 2-P-Tolyl-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-P-Tolyl-thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-P-Tolyl-thiazole-4-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which allows it to bind to active sites of enzymes and modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Uniqueness: 2-P-Tolyl-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the p-tolyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to other thiazole derivatives.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQLUNVPMPSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554455
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-29-2
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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